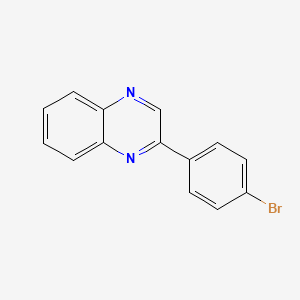

2-(4-Bromophenyl)quinoxaline

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKZRBJBUFVFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354022 | |

| Record name | 2-(4-bromophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-45-4 | |

| Record name | 2-(4-Bromophenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 4 Bromophenyl Quinoxaline and Its Analogues

Classical Approaches to Quinoxaline (B1680401) Synthesis

Traditional methods for synthesizing quinoxalines have long been established, primarily relying on the condensation of ortho-diamines with 1,2-dicarbonyl compounds or their equivalents. These methods are valued for their reliability and simplicity.

Condensation Reactions with o-Phenylenediamines

The reaction of an o-phenylenediamine (B120857) with a suitable 1,2-dielectrophilic species is the most fundamental and widely employed strategy for quinoxaline synthesis.

A direct and efficient route to 2-(4-bromophenyl)quinoxaline involves the condensation of o-phenylenediamine with 4-bromophenacyl bromide. This reaction is typically carried out in a suitable solvent, and various catalysts can be employed to enhance the reaction rate and yield.

One reported method utilizes pyridine (B92270) as a catalyst in ethanol (B145695) or dichloromethane (B109758) at room temperature. This approach affords the desired product in high yields (85–90%) within a couple of hours. The mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the α-carbon of 4-bromophenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration and oxidation to form the aromatic quinoxaline ring.

Microwave irradiation has also been employed to facilitate this reaction. A modified method using microwave irradiation of a neat mixture of o-phenylenediamine, 4-bromophenacyl bromide, and 2-picoline has been reported to produce this compound. jcsp.org.pk

The reaction can also be promoted by various catalysts, making it a versatile method. For instance, zirconium tungstate (B81510) (5% WO₃/ZrO₂) has been used as a recyclable heterogeneous catalyst in refluxing acetonitrile (B52724), yielding this compound in 94% yield. longdom.org Another approach uses zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles as a green and reusable catalyst in DMF at room temperature. ias.ac.in

The following table summarizes the reaction conditions and yields for the synthesis of this compound from o-phenylenediamine and 4-bromophenacyl bromide under different catalytic systems.

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| Pyridine (10 mol%) | Tetrahydrofuran (B95107) (THF) | Room Temperature | 2 hours | 85-90 |

| 2-Picoline | Neat (Microwave) | - | - | 45 |

| 5% WO₃/ZrO₂ | Acetonitrile | Reflux | - | 94 |

| ZnFe₂O₄ (10 mol%) | DMF | Room Temperature | - | - |

| Pyridine | - | - | - | - |

Table 1: Synthesis of this compound via Condensation of o-Phenylenediamine and 4-Bromophenacyl Bromide.

The classical and most common method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org For the synthesis of this compound, the required 1,2-dicarbonyl compound is (4-bromophenyl)glyoxal. This reaction is often catalyzed by acids and proceeds in solvents like ethanol or acetic acid. sapub.org

While direct use of (4-bromophenyl)glyoxal is feasible, in many synthetic procedures, precursors that generate the glyoxal (B1671930) in situ are utilized. This approach avoids the need to isolate the often-sensitive α-ketoaldehyde.

Oxidative cyclization provides an alternative pathway to quinoxalines, starting from less oxidized precursors. A notable example involves a one-pot synthesis using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) as an oxidizing agent. In this method, 4-bromoacetophenone is oxidized to an intermediate diketone, which then undergoes a tandem nucleophilic substitution with o-phenylenediamine. The reaction proceeds through dehydration cyclization and dehydrogenation to yield this compound. Optimal conditions for this transformation have been found to be 1.2 equivalents of HTIB in acetonitrile at 60°C for 6 hours, providing a 78% yield.

Another approach to oxidative cyclization involves the use of iodine and tert-butyl hydroperoxide (TBHP) in DMSO. rsc.org This system can generate the arylglyoxal from ethylenearenes, which then condenses with o-phenylenediamine in a one-pot, atom-economic synthesis. rsc.org

Utilization of Hydrated 2-(4-Bromophenyl)-2-oxoacetaldehyde (B1267532)

A straightforward synthesis of this compound has been reported through the reaction of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde with benzene-1,2-diamine. nih.govresearchgate.net The reaction is conducted by stirring a suspension of the reactants in ethanol at room temperature. nih.govresearchgate.net This method is notable for its high efficiency, affording the product as a light yellow solid in a 92.5% yield. nih.govresearchgate.net The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

Catalytic Synthesis Routes

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of this compound has also benefited from these advancements.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to derivatize the quinoxaline core. For instance, this compound can be coupled with various terminal alkynes in the presence of a palladium catalyst like (PPh₃)₂PdCl₂ and a copper(I) co-catalyst. jcsp.org.pk This demonstrates the utility of the bromo-substituent for further functionalization.

Furthermore, electrochemical synthesis has emerged as a green and sustainable strategy. thieme-connect.com An electrosynthesis of quinoxalines has been developed via the intermolecular cyclization/dehydrogenation of ketones with o-phenylenediamines. thieme-connect.com This method provides an alternative to traditional oxidizing agents by using electrons as a traceless reagent. thieme-connect.com

The development of heterogeneous catalysts, such as zinc ferrite, also represents a significant step towards more sustainable synthetic protocols. ias.ac.in These catalysts can be easily recovered and reused, making the process more cost-effective and environmentally friendly. ias.ac.in

Pyridine Catalysis in Tetrahydrofuran

A straightforward and efficient method for the synthesis of quinoxalines involves the use of pyridine as a catalyst. acgpubs.org In this approach, the reaction of 1,2-phenylenediamines with α-haloketones, such as 4-bromophenacyl bromide, is carried out in tetrahydrofuran (THF) at room temperature. acgpubs.org

The reaction between an equimolar amount of 1,2-diaminobenzene and 4-bromophenacyl bromide in the presence of a catalytic amount of pyridine (10 mol%) proceeds smoothly to afford this compound. acgpubs.org The reaction is typically complete within 2 to 3 hours, yielding the product in high yields ranging from 85% to 92%. acgpubs.org This method is noted for its simplicity, mild reaction conditions, and clean reaction profile, with the product being easily isolated. acgpubs.org

| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |

| 1,2-Diaminobenzene, 4-Bromophenacyl bromide | Pyridine (10 mol%) | THF | Room Temp. | 2-3 h | 85-92 acgpubs.org |

Zinc Ferrite (ZnFe2O4) Catalysis

A green and reusable catalytic system for quinoxaline synthesis utilizes zinc ferrite (ZnFe2O4) nanoparticles. researchgate.netias.ac.inscilit.com This bimetallic catalyst facilitates the cyclocondensation of o-phenylenediamines with substituted phenacyl bromides in dimethylformamide (DMF) at ambient temperature. researchgate.netias.ac.in

The key advantages of this method include mild reaction conditions, short reaction times, high yields, and the reusability of the catalyst, making it an environmentally friendly and cost-effective approach. researchgate.netias.ac.in The plausible mechanism involves the activation of the carbonyl group of the phenacyl bromide by the ZnFe2O4 catalyst, followed by dehydration and dehalogenation with the o-phenylenediamine to form the cyclic quinoxaline product. ias.ac.in

| Reactants | Catalyst | Solvent | Temperature | Benefits |

| o-Phenylenediamines, Substituted phenacyl bromides | ZnFe2O4 | DMF | Room Temp. | Reusable catalyst, Short reaction time, High yields researchgate.netias.ac.in |

Bismuth(III) Chloride (BiCl3) Catalysis

Bismuth(III) chloride (BiCl3) has been demonstrated as a facile and efficient catalyst for the synthesis of quinoxaline derivatives. rjpbcs.comresearchgate.net The oxidative-condensation of ortho-phenylenediamines with α-halo ketones is carried out in the presence of a catalytic amount of BiCl3 at room temperature. rjpbcs.comresearchgate.net

This protocol offers excellent yields of the desired quinoxaline products. For instance, the reaction between o-phenylenediamine and a 2-bromo carbonyl compound in acetonitrile with 10 mol% BiCl3 proceeds efficiently. rjpbcs.com Bismuth chloride has also been supported on materials like perlite (B1173460) to create a recoverable heterogeneous catalyst for green synthesis in solvents like ethanol. researchgate.net

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

| o-Phenylenediamine, 2-Bromo carbonyl compound | BiCl3 (10 mol%) | Acetonitrile | Room Temp. | up to 94 rjpbcs.com |

| o-Phenylenediamines, Benzil (B1666583) | BiCl3-perlite (5 wt%) | Ethanol | Room Temp. | High |

Silica (B1680970) Bonded S-Sulfonic Acid (SBSSA) Catalysis

A recyclable solid acid catalyst, silica bonded S-sulfonic acid (SBSSA), has been employed for the synthesis of quinoxalines at room temperature. nih.govnih.govresearchgate.net SBSSA is prepared from the reaction of 3-mercaptopropylsilica (MPS) with chlorosulfonic acid in chloroform (B151607). nih.govnih.gov

This heterogeneous catalyst is effective for the condensation reaction of 1,2-diamino compounds with 1,2-dicarbonyl compounds. nih.govnih.govresearchgate.net The key advantage of this method is the ability to recycle and reuse the catalyst multiple times without a significant loss in its efficiency, contributing to a more sustainable chemical process. nih.govnih.gov

| Reactants | Catalyst | Temperature | Key Advantage |

| 1,2-Diamino compounds, 1,2-Dicarbonyl compounds | SBSSA | Room Temp. | Recyclable and reusable catalyst nih.govnih.gov |

Pentafluorophenylammonium Triflate (PFPAT) Catalysis in Aqueous Media

Pentafluorophenylammonium triflate (PFPAT) serves as a highly efficient organocatalyst for the synthesis of quinoxaline derivatives in water, presenting an environmentally friendly approach. researchgate.net222.29.77researchgate.net This method is noted for being simple, inexpensive, and rapid. researchgate.net222.29.77

The catalyst is prepared from readily available starting materials, making the process more affordable. 222.29.77 PFPAT has been successfully used to catalyze the synthesis of various quinoxaline derivatives in good to excellent yields. researchgate.net222.29.77 The use of water as a solvent aligns with the principles of green chemistry. researchgate.net

| Catalyst | Solvent | Key Features |

| Pentafluorophenylammonium triflate (PFPAT) | Water | Environmentally friendly, Inexpensive, Rapid, Good to excellent yields researchgate.net222.29.77 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of analogues.

Sonogashira Reaction for Alkyne Derivatives

The Sonogashira reaction is a prominent palladium-catalyzed cross-coupling method for the formation of a Csp-Csp2 bond, which is used to couple terminal alkynes with aryl or vinyl halides. jcsp.org.pkresearcher.lifejcsp.org.pk This reaction has been effectively applied to synthesize alkyne-substituted quinoxaline derivatives. jcsp.org.pkresearcher.lifejcsp.org.pk

In a typical procedure, this compound is reacted with a variety of terminal alkynes under optimized Sonogashira conditions. jcsp.org.pkresearcher.lifejcsp.org.pk These conditions often involve a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) co-catalyst like CuI, a base (e.g., triethylamine), and a solvent like DMF. jcsp.org.pk This methodology provides high yields of the desired alkyne derivatives, which are valuable precursors for medicinally relevant compounds. jcsp.org.pkresearcher.life

| Reactants | Catalyst System | Solvent | Outcome |

| This compound, Terminal alkynes | PdCl2(PPh3)2, CuI, Et3N | DMF | High yields of alkyne-substituted quinoxalines jcsp.org.pkresearcher.lifejcsp.org.pk |

Suzuki-Miyaura Coupling for Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide. libretexts.orgnih.gov In the context of this compound, this reaction can be envisioned in two primary ways: either by coupling 4-bromophenylboronic acid with a 2-haloquinoxaline or by using this compound itself as the aryl halide partner to introduce another aryl group, thus forming complex biaryl systems. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of biaryl analogues under relatively mild conditions, with tolerance for various functional groups. nih.gov For instance, the synthesis of biaryl analogues has been achieved using Pd(OH)₂ as a catalyst with potassium phosphate (B84403) as the base, often in an ethanol solvent. nih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst demonstrates the applicability of this method to complex halogenated heterocycles. mdpi.com Similarly, new 2-arylquinoxaline N-oxides have been synthesized via an efficient Pd-catalyzed Suzuki-Miyaura reaction between chloroquinoxaline N-oxides and arylboronic acids, showcasing yields up to 96%. researchgate.netresearchgate.net

Research has demonstrated the synthesis of various biaryl derivatives through this method, highlighting the importance of optimizing reaction conditions such as the choice of catalyst, base, and solvent to achieve high yields. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acids | Pd(OH)₂ | K₃PO₄ | Ethanol | Good | nih.gov |

| 2-Chloroquinoxaline N-Oxides | Arylboronic Acids | Pd Catalyst | Not Specified | Not Specified | Up to 96% | researchgate.netresearchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, involving an aryl halide or pseudohalide and a primary or secondary amine. organic-chemistry.org This reaction has become a staple for chemists in various disciplines. sigmaaldrich.com Since its development, the scope of this reaction has expanded significantly, proving indispensable for synthesizing aryl amines from aryl halides. organic-chemistry.orgacs.org

In the context of quinoxaline chemistry, this methodology can be applied to synthesize derivatives where a nitrogen-containing functional group is attached to the phenyl ring of this compound. For example, the synthesis of 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)benzo rsc.orgnih.govjocpr.combenthamdirect.comdioxino[2,3-g]quinoxaline (QAcr2) and its phenoxazine (B87303) analogue (QPhox2) was achieved in high yields using microwave-assisted Buchwald-Hartwig cross-coupling reactions. researchgate.net The development of new palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, has further enhanced the versatility and reactivity of this coupling method, offering air, moisture, and thermally stable options for chemists. sigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comijirt.org In the synthesis of quinoxalines, this has led to the development of eco-friendly protocols that often feature higher yields, shorter reaction times, and milder conditions compared to traditional methods. ijirt.orgias.ac.in

Solvent-Free Conditions

Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. One such approach for synthesizing arylquinoxalines involves the condensation of 1,2-diamines and arylglyoxals under solvent-free conditions using a clay catalyst. echemcom.com This method has been used to produce this compound in a 98% yield. echemcom.com Another solvent-free method utilizes silica nanoparticles as a catalyst for the condensation of 1,2-diamines with 1,2-diketones, affording high yields in short reaction times. rsc.org Grinding techniques have also been employed, using a nano-kaoline/BF₃/Fe₃O₄ catalyst to promote the reaction between 1,2-phenylenediamine and benzil at room temperature, achieving a 95% yield of 2,3-diphenylquinoxaline. sharif.edu

Table 2: Solvent-Free Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, 4-Bromophenylglyoxal hydrate | Clay | Solvent-free | This compound | 98% | echemcom.com |

| 1,2-Diamines, 1,2-Diketones | Silica Nanoparticles | Solvent-free, Room Temp. | Quinoxalines | High | rsc.org |

| 1,2-Phenylenediamine, Benzil | nano-kaoline/BF₃/Fe₃O₄ | Grinding, Room Temp. | 2,3-Diphenylquinoxaline | 95% | sharif.edu |

Reusable Catalysts

The development of recoverable and reusable catalysts is a key aspect of sustainable chemistry as it improves cost-effectiveness and reduces waste. ias.ac.in Several heterogeneous catalysts have been successfully employed for the synthesis of this compound and its derivatives.

Zinc ferrite (ZnFe₂O₄) nanoparticles have been reported as a green, recyclable heterogeneous catalyst for the condensation of phenacyl bromides with o-phenylenediamine. ias.ac.in This method is noted for its mild reaction conditions and simple work-up. ias.ac.in The ZnFe₂O₄ catalyst was recovered by simple filtration and reused for multiple cycles with only a slight decrease in activity. ias.ac.in Similarly, a 5% WO₃/ZrO₂ catalyst has been used for quinoxaline synthesis and was shown to be reusable for five cycles without a significant loss of activity, providing yields between 82-88%. Cellulose (B213188) sulfuric acid, a bio-supported solid acid catalyst, has also been employed and can be recycled with no loss in activity. academie-sciences.fracademie-sciences.fr

Table 3: Reusable Catalysts in Quinoxaline Synthesis

| Catalyst | Synthesis | Reusability | Yield | Reference |

|---|---|---|---|---|

| Zinc Ferrite (ZnFe₂O₄) | o-Phenylenediamine + Phenacyl Bromides | Recycled for 5 runs (95% to 89% yield) | Up to 95% | ias.ac.in |

| 5% WO₃/ZrO₂ | 4-Bromophenacyl Bromide + o-Phenylenediamine | Reused for 5 cycles | 82-88% | |

| Cellulose Sulfuric Acid | 1,2-Diketone + o-Diamine | Recycled for 4 subsequent runs | High | academie-sciences.fracademie-sciences.fr |

| nano-kaoline/BF₃/Fe₃O₄ | 1,2-Phenylenediamine + Benzil | Reusable with gradual decline in activity | Up to 98% | sharif.edu |

Bio-renewable Solvents

Replacing traditional, often toxic and volatile, organic solvents with bio-renewable alternatives is a major goal of green chemistry. Water and ethanol are common green solvents used in quinoxaline synthesis. ijirt.orgacademie-sciences.fr The synthesis of quinoxaline derivatives has been achieved by reacting 1,2-dicarbonyls and 1,2-diamines in water without a catalyst. mdpi.com Ethanol has also been identified as a superior green solvent for the synthesis of quinoxalines using a cellulose sulfuric acid catalyst, offering high yields and short reaction times at room temperature. academie-sciences.fracademie-sciences.fr

Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride (ChCl) and glycerol, represent a newer class of bio-renewable solvents. A facile and eco-friendly synthesis of quinoxaline derivatives has been developed using a ChCl:glycerol DES, achieving high yields (up to 96%) from the reaction of 1,2-diaminobenzenes and 2-bromoacetophenones. researchgate.net This DES medium could be recycled and reused up to five times without a significant loss in efficiency. researchgate.net Ethyl gallate, a compound derived from natural sources like gallnuts, has also been highlighted as an environmentally friendly starting material for quinoxaline synthesis. jocpr.com

Challenges and Optimization Strategies in Synthesis

Despite the development of numerous synthetic methods, challenges remain. These include the formation of byproducts, the need for purification, and achieving high yields under mild conditions. thieme-connect.com

One common challenge is the formation of side products due to over-oxidation or incomplete cyclization. This can be mitigated through careful stoichiometric control of the reactants and catalysts. For instance, in pyridine-catalyzed methods, controlling the amount of the catalyst is crucial for efficiency. acgpubs.org Purification of the final product, often requiring column chromatography, is another consideration.

Solvent selection is a key optimization strategy. Polar aprotic solvents like THF and acetonitrile can enhance reaction rates by stabilizing ionic intermediates. The choice of catalyst is also critical. While many effective catalysts exist, some are expensive (e.g., gold-based) or non-recyclable, prompting the search for more sustainable alternatives like ZnFe₂O₄. ias.ac.in Optimization studies often focus on finding the ideal combination of catalyst, solvent, and temperature to maximize yield and minimize reaction time and environmental impact. nih.govudayton.edu For example, a study using alumina-supported heteropolyoxometalates optimized the amount of catalyst and reaction time to achieve a 92% yield in toluene (B28343) at room temperature. nih.gov

Mitigation of Byproduct Formation

In the synthesis of this compound and its analogues, particularly when employing substituted o-phenylenediamines, the formation of byproducts such as regioisomers can be a significant challenge. The regioselectivity of the condensation reaction is influenced by the electronic properties of the substituents on the aromatic diamine.

Research has shown that the nucleophilicity of the nitrogen atoms in the o-phenylenediamine is a key factor in determining the reaction pathway. rsc.org Electron-donating groups (EDGs) on the benzene (B151609) ring of the diamine can increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and potentially influencing which nitrogen atom preferentially attacks the electrophilic carbonyl carbon of the α-haloketone. studypug.com Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the diamine, which can slow down the reaction and affect the regiochemical outcome. nih.govrsc.org

For instance, in the reaction of unsymmetrically substituted o-phenylenediamines with α-dicarbonyl compounds, the formation of a mixture of regioisomers is possible. nih.gov Studies on the synthesis of quinoxaline 1,4-dioxides from monosubstituted benzofuroxans have demonstrated that the yield of one regioisomer over the other can be correlated with the electron-withdrawing properties of the substituent. nih.gov Specifically, a stronger electron-withdrawing group can favor the formation of one isomer. nih.gov In some cases, the reaction proceeds with high regioselectivity, leading to a major product with only minor amounts of the isomeric byproduct. nih.govorganic-chemistry.org

The choice of catalyst and reaction conditions also plays a crucial role in minimizing byproduct formation. The use of specific catalysts, such as zinc ferrite (ZnFe2O4), has been reported to provide good yields of the desired quinoxaline derivatives, implying a cleaner reaction with fewer byproducts. ias.ac.in Similarly, employing a pyridine catalyst in tetrahydrofuran (THF) at room temperature for the reaction of 4-bromophenacyl bromide with o-phenylenediamine has been shown to be effective. researchgate.net In some optimized procedures, byproducts were not detected by thin-layer chromatography (TLC), indicating a highly selective transformation.

In the synthesis of related heterocyclic systems, such as benzimidazoles, the direct condensation of o-phenylenediamine with aldehydes can lead to a complex mixture of products, including 1,2-disubstituted benzimidazoles and other byproducts. researchgate.net This underscores the importance of carefully selecting reaction conditions to favor the formation of the desired quinoxaline product and suppress potential side reactions. The formation of byproducts can also arise from the nucleophilic substitution of other reactive groups present in the starting materials, as has been observed in the synthesis of more complex quinoxaline derivatives where a fluorine atom on an aryl ring was substituted by a nitrogen atom of the benzimidazole (B57391) system. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Bromophenyl Quinoxaline

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of 2-(4-Bromophenyl)quinoxaline, offering detailed information about the hydrogen and carbon skeletal framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the chemical environment of the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear in distinct regions. acgpubs.org The most downfield signal is a singlet observed around δ 9.30 ppm, which is characteristic of the lone proton (H-3) on the pyrazine (B50134) ring of the quinoxaline (B1680401) system. acgpubs.org The aromatic protons of the quinoxaline and bromophenyl rings resonate in the range of δ 7.70-8.20 ppm. acgpubs.org Specifically, a multiplet corresponding to four protons is often seen between δ 8.10-8.20 ppm, while another four-proton multiplet appears between δ 7.70-7.80 ppm. acgpubs.org These multiplets encompass the protons of the benzo- part of the quinoxaline ring (H-5, H-6, H-7, H-8) and the four protons of the 4-bromophenyl substituent. acgpubs.orgniscpr.res.in

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 9.30 | s (singlet) | 1H | Quinoxaline H-3 | acgpubs.org |

| 8.10-8.20 | m (multiplet) | 4H | Aromatic Protons | acgpubs.org |

| 7.70-7.80 | m (multiplet) | 4H | Aromatic Protons | acgpubs.org |

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 150.48 | Quaternary/Aromatic C | niscpr.res.in |

| 142.70 | Quaternary/Aromatic C | niscpr.res.in |

| 142.10 | Quaternary/Aromatic C | niscpr.res.in |

| 141.57 | Quaternary/Aromatic C | niscpr.res.in |

| 135.47 | Quaternary/Aromatic C | niscpr.res.in |

| 132.25 | Aromatic CH | niscpr.res.in |

| 130.40 | Aromatic CH | niscpr.res.in |

| 129.73 | Aromatic CH | niscpr.res.in |

| 129.51 | Aromatic CH | niscpr.res.in |

| 129.09 | Aromatic CH | niscpr.res.in |

| 128.89 | Aromatic CH | niscpr.res.in |

| 124.91 | C-Br | niscpr.res.in |

Two-dimensional Correlation Spectroscopy (2D-COSY) is employed to establish proton-proton (¹H-¹H) coupling relationships within the molecule. For a compound like this compound, a COSY spectrum would reveal correlations between adjacent aromatic protons. researchgate.net Specifically, it would show cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8 on the quinoxaline ring. Similarly, correlations would be observed between the ortho and meta protons on the 4-bromophenyl ring. This technique is invaluable for unambiguously assigning the proton signals within the overlapping multiplet regions of the 1D spectrum.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful 2D NMR techniques that reveal one-bond and multiple-bond correlations between protons and carbons, respectively. columbia.edu

HSQC: The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the definitive assignment of each carbon atom that bears a proton, by linking the known ¹H NMR assignments to the ¹³C NMR spectrum.

HMBC: The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the molecular structure by identifying connections between different fragments. For this compound, an HMBC spectrum would show a key correlation between the H-3 proton of the quinoxaline ring and the C-1' carbon of the bromophenyl ring, confirming the point of attachment between the two ring systems. Other long-range correlations would further solidify the assignments of the quaternary carbons. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of a bromine atom is readily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). acgpubs.org In the electron impact mass spectrum (EIMS), two peaks of nearly equal intensity are observed at m/z 285 and 287, corresponding to [C₁₄H₉⁷⁹BrN₂]⁺ and [C₁₄H₉⁸¹BrN₂]⁺, respectively. acgpubs.org Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion at m/z 285 [M+H]⁺. niscpr.res.in

| Technique | m/z Value | Assignment | Reference |

|---|---|---|---|

| EIMS | 285 | [M]⁺ (with ⁷⁹Br) | acgpubs.org |

| 287 | [M+2]⁺ (with ⁸¹Br) | acgpubs.org | |

| ESI-MS | 285 | [M+H]⁺ | niscpr.res.in |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds.

Key absorption bands observed for this compound include C=N stretching vibrations, typically found in the range of 1586 to 1633 cm⁻¹. acgpubs.orgrjpbcs.com Aromatic C-H vibrations are also prominent, appearing in the region of 3050 to 3055 cm⁻¹. growingscience.com The presence of the bromine atom is confirmed by a C-Br vibration, which is observed at approximately 830 cm⁻¹. acgpubs.orgrjpbcs.com Other notable peaks include those for C-H aromatic out-of-plane bending and additional aromatic ring vibrations. acgpubs.orgrjpbcs.comgrowingscience.com

A compilation of significant IR absorption bands from various studies is presented below:

| Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

| Aromatic C-H Stretch | 3050, 3055 | growingscience.com |

| C=N Stretch | 1633, 1586, 1583 | acgpubs.orgrjpbcs.comgrowingscience.com |

| Aromatic C=C Stretch | 1534, 1485, 1475, 1418 | acgpubs.orgrjpbcs.comgrowingscience.com |

| C-Br Stretch | 830, 828 | acgpubs.orgrjpbcs.comgrowingscience.com |

| C-H Bending (out-of-plane) | 759, 757 | acgpubs.orgrjpbcs.comgrowingscience.com |

These distinct vibrational frequencies provide a spectroscopic fingerprint for this compound, confirming the integrity of its chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

Theoretical calculations using Density Functional Theory (DFT) have estimated the maximum absorption wavelength (λmax) to be around 380 nm, which corresponds to the HOMO-LUMO energy gap of approximately 3.4 eV. Experimental data from UV-Vis absorption spectra have shown absorption onsets at wavelengths as high as 424 nm. mdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline materials. For this compound and its derivatives, XRD studies reveal crucial information about the molecular geometry and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystal. Studies on this compound have revealed that it crystallizes in the monoclinic space group P21/c. nih.gov

A key structural feature is the dihedral angle between the quinoxaline and the 4-bromophenyl rings. This angle has been reported to be approximately 2.1° to 22°, indicating a nearly coplanar arrangement between the two ring systems. nih.gov This planarity influences the π-π stacking and solubility of the compound. The crystal packing is stabilized by van der Waals forces. nih.gov In some cases, weak aromatic stacking and C-Br⋯N halogen bonding interactions also contribute to the stability of the crystal lattice.

Detailed crystallographic data for this compound is summarized in the following table:

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₄H₉BrN₂ | nih.gov |

| Molecular Weight | 285.14 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 13.959 (3) | nih.gov |

| b (Å) | 5.9031 (12) | nih.gov |

| c (Å) | 14.497 (3) | nih.gov |

| β (°) | 109.53 (3) | nih.gov |

| Volume (ų) | 1125.9 (4) | nih.gov |

| Z | 4 | nih.gov |

| Dihedral Angle (quinoxaline/bromophenyl) | 2.1 (2)° | nih.gov |

For comparison, the related compound 2,3-bis(4-bromophenyl)quinoxaline (B11557262) crystallizes in the triclinic system. iucr.org

Thermal Analysis

Thermal analysis techniques are employed to evaluate the stability of this compound at elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the decomposition temperature of the compound, which is a key indicator of its thermal stability. For derivatives of quinoxaline, TGA has been used to demonstrate their thermal robustness, which is an important property for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgsemanticscholar.org

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These studies determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrochemical behavior of quinoxaline derivatives has been studied in solution, often using a three-electrode system. mdpi.comnih.gov For a related quinoxaline-based compound, the onset reduction potential was measured at -0.852 V, which allowed for the estimation of the LUMO energy level at -3.848 eV. mdpi.com The HOMO energy level can then be calculated from the LUMO level and the optical band gap determined from UV-Vis spectroscopy. mdpi.com These electrochemical parameters are vital for designing materials for electronic applications, as they dictate the charge injection and transport properties. scispace.com

Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. For quinoxaline derivatives, CV reveals the potentials at which the molecule undergoes oxidation and reduction, providing insight into its electronic structure, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Research on various quinoxaline derivatives consistently shows that the quinoxaline moiety acts as the primary electron acceptor. acs.org The reduction process is typically a reversible, one-electron wave attributed to the formation of a stable radical anion localized on the electron-deficient pyrazine ring of the quinoxaline core. acs.orgresearchgate.net This characteristic reduction is a hallmark of the quinoxaline system.

Conversely, the oxidation process is more sensitive to the nature of other substituents attached to the quinoxaline ring system. acs.orgacs.org While the reduction potential tends to be governed by the quinoxaline segment itself, the oxidation potential can be tuned by the strategic addition of electron-donating groups. acs.org In the case of this compound, the electrochemical behavior is dominated by the reduction of the quinoxaline core. Studies on related iridium(III) complexes containing quinoxaline ligands have also shown reversible reduction waves associated with the quinoxaline portion of the molecule. acs.org

Table 1: Summary of Expected Electrochemical Behavior for this compound

| Process | Electrochemical Feature | Responsible Moiety | Nature of Process |

|---|---|---|---|

| Reduction | Reversible one-electron wave | Quinoxaline (Pyrazine ring) | Formation of a stable radical anion acs.orgresearchgate.net |

| Oxidation | Dependent on molecular structure | Primarily the phenyl group and any donor substituents | Potential can be tuned by other functional groups acs.org |

Note: Specific potential values are highly dependent on experimental conditions such as solvent, electrolyte, and scan rate. nih.gov

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a compound as it undergoes oxidation or reduction. This method provides direct evidence for the formation of electrochemically generated species, such as radical ions, and characterizes their electronic absorption properties.

For quinoxaline derivatives, in situ UV-Vis-NIR spectroelectrochemistry is particularly informative. researchgate.netresearchgate.net When a reduction potential is applied to the compound, the formation of the corresponding radical monoanion is observed. researchgate.net This event is accompanied by distinct changes in the electronic absorption spectrum. Typically, the intensity of the original absorption bands corresponding to the neutral molecule's π-π* transitions decreases. Simultaneously, new, strong absorption bands appear at longer wavelengths, often in the visible and near-infrared (Vis-NIR) regions. researchgate.netresearchgate.net These new bands are the characteristic signature of the quinoxaline radical anion. researchgate.net

This behavior was confirmed in studies of various quinoxaline derivatives where the generation of radical anions upon cathodic reduction was monitored. researchgate.net The appearance of these new absorption bands provides definitive proof of the radical anion's formation and offers insight into its electronic structure.

Table 2: General Spectroelectrochemical Characteristics of Quinoxaline Derivatives upon Reduction

| Species | Applied Potential | Observed Spectral Changes | Reference |

|---|---|---|---|

| Neutral Molecule | 0 V | Absorption bands corresponding to π-π* transitions. | researchgate.netresearchgate.net |

| Radical Anion | Cathodic (Reduction) Potential | Decrease in π-π* transition intensity; Appearance of new, strong absorption bands in the Vis-NIR region. | researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Studies on 2 4 Bromophenyl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. DFT calculations for quinoxaline (B1680401) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) to obtain optimized geometries and predict various molecular properties. nih.govresearchgate.net These studies are crucial for understanding the relationship between the molecular structure and its electronic and optical characteristics.

DFT calculations are instrumental in predicting the optoelectronic properties of quinoxaline derivatives, which are often explored for applications in organic electronics like organic light-emitting diodes (OLEDs). researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra, which helps in understanding the transitions between molecular orbitals. researchgate.net For molecules like 2-(4-bromophenyl)quinoxaline, the key electronic transitions are typically of the π to π* type, originating from the conjugated aromatic system. The presence of the electron-withdrawing quinoxaline core and the substituted phenyl ring influences the energy of these transitions, which in turn determines the absorption and emission wavelengths. The introduction of different substituents on the phenyl ring can tune these properties, with electron-withdrawing groups generally causing a shift in the absorption maxima. mdpi.com

Table 1: Predicted Optoelectronic Properties for Quinoxaline Derivatives

| Property | Description | Typical Predicted Values for Related Systems |

|---|---|---|

| λmax (Absorption) | Wavelength of maximum light absorption, corresponding to electronic transitions. | 300 - 450 nm |

| Excitation Energy | The energy required to promote an electron from the ground state to an excited state. | 2.5 - 4.0 eV |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | > 0.1 for strong transitions |

Note: The values presented are typical for substituted quinoxaline systems and are used here for illustrative purposes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation. wuxibiology.comreddit.com

For donor-acceptor type molecules like this compound, the HOMO is typically localized on the more electron-rich part of the molecule (the bromophenyl group), while the LUMO is centered on the electron-deficient quinoxaline moiety. nih.gov This spatial separation of FMOs is characteristic of intramolecular charge transfer (ICT) upon excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a bathochromic (red) shift in the absorption spectrum. wuxibiology.comsapub.org DFT calculations provide precise energy values for these orbitals and visualize their distribution across the molecule.

Table 2: FMO Properties of a Representative Quinoxaline Derivative

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.05 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.24 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 2.81 | Indicator of chemical reactivity and excitation energy |

Data based on a similar structure, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sapub.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the most negative potential (red) is expected to be localized around the two nitrogen atoms of the quinoxaline ring due to their high electronegativity. nih.gov The hydrogen atoms of the aromatic rings would exhibit positive potential (blue). The MEP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and π-π stacking, which govern the crystal packing and interactions with biological targets. mdpi.comchemrxiv.org

Theoretical vibrational frequency analysis, performed using DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. ajchem-a.com By calculating the harmonic frequencies corresponding to the normal modes of vibration, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, key vibrational modes would include:

C=N stretching vibrations within the quinoxaline ring.

Aromatic C-H stretching and bending modes.

C=C stretching vibrations of the benzene (B151609) and pyrazine (B50134) rings.

The characteristic C-Br stretching frequency.

Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a deeper understanding of the molecule's intramolecular dynamics. ajchem-a.comresearchgate.net

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of the molecule's electronic character. These include:

Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.gov

Studies on the crystal structure reveal that the benzene and quinoxaline rings in this compound are nearly coplanar, with a very small dihedral angle between them. nih.gov This planarity facilitates π-conjugation across the molecule, which is essential for its charge transport and optical properties.

Table 3: Calculated Global Reactivity Descriptors for a Representative Quinoxaline Derivative

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.40 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.65 |

| Electronegativity (χ) | -μ | 4.65 |

| Electrophilicity Index (ω) | μ² / (2η) | 7.72 |

Data based on a similar structure, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, for illustrative purposes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While DFT provides insights into the static electronic properties, MD simulations reveal the dynamic behavior of a system. For quinoxaline derivatives, MD simulations are often employed to understand their interactions with other molecules, such as solvents or biological macromolecules like enzymes. nih.govmdpi.comnih.gov

An MD simulation would model the behavior of this compound in a specific environment (e.g., a solvent box) by numerically solving Newton's equations of motion for the system. This can reveal information about conformational changes, stability of intermolecular interactions, and thermodynamic properties like binding free energies. nih.gov For instance, in drug design studies, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.gov While specific MD studies focusing solely on the material properties of this compound are not widely reported, this technique holds potential for exploring its aggregation behavior and dynamics in condensed phases.

Simulation of Thin-Film Morphology

The morphology of thin films is a critical factor in the performance of organic electronic devices, such as organic thin-film transistors (OTFTs). While specific studies simulating the thin-film morphology of this compound were not prominently found, the general methodologies applied to related quinoxaline-based materials involve molecular dynamics (MD) simulations. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time nih.govmdpi.com.

These simulations can predict how molecules arrange themselves in a solid state, providing insights into crystal packing, molecular orientation, and the degree of order within the thin film mdpi.com. For organic semiconductors, a well-ordered packing structure is often desirable as it facilitates charge transport. The simulation typically involves constructing a bilayer interface model of the quinoxaline derivative and a substrate, followed by energy minimization and production runs under specific conditions (e.g., constant temperature and pressure) to predict the most stable morphology nih.govmdpi.com. Such theoretical approaches help in understanding and predicting the electrical properties of materials derived from the this compound scaffold.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. It is widely used in drug design to predict how a potential drug molecule, such as a this compound derivative, binds to a biological target, typically a protein receptor nih.govsemanticscholar.org. The results of docking studies can provide crucial information about the binding affinity, orientation, and interactions at the active site, guiding the design of more potent and selective inhibitors rsc.org.

Prediction of Binding Interactions with Biological Targets

Molecular docking studies have been employed to investigate the interaction of quinoxaline derivatives with various biological targets, including those relevant to cancer therapy. One such target is the Epidermal Growth Factor Receptor (EGFR), a protein kinase implicated in the growth of several cancers nih.govjohnshopkins.edu.

Studies on quinoxaline derivatives have shown that the presence and position of substituents are critical for binding to the EGFR active site. For instance, a derivative featuring a 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl group attached to a quinoxaline-related scaffold demonstrated potent anticancer activity, which was rationalized through docking studies nih.gov. These studies suggested that the compound binds strongly within the EGFR kinase domain (PDB ID: 4HJO) nih.gov. The binding is typically stabilized by a network of interactions with key amino acid residues. While specific binding details for this compound itself are not detailed, analogous structures show interactions such as:

Hydrogen Bonds: Interactions with key residues in the hinge region of the kinase.

Hydrophobic Interactions: The quinoxaline and bromophenyl rings often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues like phenylalanine.

Below is a table summarizing typical interactions predicted for potent quinoxaline-based EGFR inhibitors.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues in EGFR | Reference |

|---|---|---|---|

| Hydrogen Bonding | Heterocyclic N-atoms | Met793 (hinge region) | rsc.orgnih.gov |

| Hydrophobic Interactions | Quinoxaline Ring, Phenyl Ring | Leu718, Val726, Ala743, Leu844 | rsc.orgnih.gov |

| Halogen Bonding | Bromo-substituent | Backbone carbonyls or specific residues | nih.gov |

Antidiabetic Activity Prediction

Quinoxaline derivatives have also been investigated as potential antidiabetic agents, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) nih.govrsc.orgresearchgate.net. DPP-4 is a serine protease that plays a crucial role in glucose metabolism, making it a validated target for type 2 diabetes treatment nih.gov.

Molecular docking has been instrumental in predicting the binding modes of quinoxaline-based compounds within the DPP-4 active site nih.gov. Studies on compounds structurally related to this compound reveal key interactions that contribute to their inhibitory activity. For example, a thiosemicarbazone derivative containing a 4-bromophenyl substituent was identified as a highly potent DPP-4 inhibitor nih.gov. Docking simulations of this compound indicated that the 4-bromophenyl group engages in π-π interactions with the side chain of residue Tyr666 in the S1 pocket of the enzyme. Another key interaction involves π-π stacking between a different part of the molecule and the Arg358 residue nih.gov. These interactions help to anchor the inhibitor within the active site, blocking its catalytic function nih.govnih.gov. The favorable binding energy scores from these simulations correlate well with experimentally observed inhibitory potency, validating the use of this computational approach for predicting antidiabetic activity researchgate.netekb.eg.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity nih.gov. By systematically modifying parts of a molecule and evaluating the resulting changes in potency, researchers can identify key pharmacophoric features and guide the design of more effective therapeutic agents nih.govmdpi.com. For quinoxaline derivatives, SAR studies have been crucial in optimizing their activity against various targets.

Influence of Substitution Patterns on Activity

The biological activity of the quinoxaline scaffold is highly dependent on the nature and position of its substituents mdpi.com. The 2-(4-bromophenyl) group in the target compound is a key feature, and its influence can be understood by comparing it with other substitution patterns reported in the literature.

Halogen Substitution: The presence of a halogen, such as the bromine atom in this compound, is often associated with enhanced biological activity. Studies on anticancer quinoxalines have shown that electron-withdrawing groups on an attached phenyl ring can be beneficial mdpi.com. In some series, a chloro-substituent produced higher activity than a bromo-substituent, though both were generally more potent than a methyl group mdpi.com. In another study on antimalarial quinoxaline 1,4-di-N-oxides, a chloro substituent at the para-position of the phenyl ring was associated with the best activity frontiersin.org. The bromine atom can participate in halogen bonding and increases the lipophilicity of the molecule, which may enhance cell membrane permeability and binding affinity nih.gov.

Position of Substituent: The position of the substituent on the phenyl ring is also critical. The para-position, as in this compound, often results in a linear molecular shape that can fit well into narrow enzymatic clefts.

Substituents on the Quinoxaline Core: Modifications to the quinoxaline ring system itself also significantly impact activity. For example, in a series of 2,3-bis(bromomethyl)quinoxaline derivatives, adding a trifluoromethyl group at the 6-position led to the highest activity against Gram-positive bacteria, while a fluoro-group at the same position conferred a broad antifungal spectrum researchgate.netnih.gov.

The following table summarizes the general influence of different substituents on the activity of quinoxaline derivatives based on various studies.

| Substituent Group | Position | Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Bromo/Chloro | Phenyl ring (para) | Generally enhances activity | Anticancer, Antimalarial | mdpi.comfrontiersin.org |

| Unsubstituted Phenyl | Position 2 | Can have higher activity than substituted rings in some series | Anticancer | mdpi.com |

| Trifluoromethyl (CF3) | Quinoxaline ring (position 6) | Increased activity | Antibacterial (Gram-positive) | nih.gov |

| Fluoro (F) | Quinoxaline ring (position 6) | Broadened activity spectrum | Antifungal | nih.gov |

| Electron-donating groups (e.g., OCH3) | Phenyl ring | Can increase or decrease activity depending on the target | Anticancer | mdpi.com |

Quantum Chemical Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to determine the electronic properties of a molecule researchgate.netdntb.gov.ua. These parameters help to explain the molecule's stability, reactivity, and optical properties dntb.gov.uaresearchgate.net. For this compound, key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule nih.gov. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive nih.gov.

While specific DFT calculations for this compound were not found in the searched literature, studies on the parent quinoxaline molecule provide a baseline. The introduction of the 4-bromophenyl substituent is expected to influence these parameters. The electron-withdrawing nature of the bromine atom and the extension of the conjugated π-system would likely lower the HOMO and LUMO energy levels and reduce the energy gap compared to the unsubstituted quinoxaline.

The table below lists quantum chemical parameters calculated for the parent quinoxaline molecule using DFT with the B3LYP functional and 6-311G basis set, which serve as a reference.

| Parameter | Definition | Calculated Value for Quinoxaline (eV) | Reference |

|---|---|---|---|

| E_HOMO | Highest Occupied Molecular Orbital Energy | -6.49 | researchgate.net |

| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.54 | researchgate.net |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.95 | researchgate.net |

| Ionization Potential (I) | -E_HOMO | 6.49 | researchgate.net |

| Electron Affinity (A) | -E_LUMO | 1.54 | researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | 2.47 | researchgate.net |

Applications of 2 4 Bromophenyl Quinoxaline in Medicinal Chemistry

The primary focus of research on 2-(4-Bromophenyl)quinoxaline has been its application in oncology. Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.

Anticancer Research

Quinoxaline (B1680401) derivatives are recognized for their ability to inhibit tumor growth through multiple mechanisms. The core structure is a key feature in designing new therapeutic molecules.

Derivatives of this compound have been shown to interfere with critical tumor growth pathways. For instance, the quinoxaline 1,4-di-N-oxide derivative, 3-(4-Bromophenyl)-2-(ethylsulfonyl)-6-methylquinoxaline 1,4-dioxide (Q39), has demonstrated significant antiproliferative activity. mdpi.comnih.gov This activity is partly attributed to its ability to suppress hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and angiogenesis. nih.govfrontiersin.org The inhibition of HIF-1α leads to a reduction in the expression of vascular endothelial growth factor (VEGF), thereby hindering tumor vascularization and growth. nih.govfrontiersin.org

A key aspect of the anticancer activity of quinoxaline compounds is their ability to modulate signaling pathways that control cell proliferation and apoptosis (programmed cell death). Research has shown that the derivative Q39 effectively suppresses the Akt/mTOR/4E-BP1 signaling pathway. nih.gov This pathway is crucial for protein synthesis and cell growth, and its inhibition can lead to apoptosis. nih.gov Studies on other quinoxaline urea (B33335) analogs have also demonstrated the induction of apoptosis by targeting pro-survival proteins like Mcl-1. nih.govresearchgate.net The synergistic effect of these analogs with other drugs like ABT-737, which targets Bcl-xL, highlights the potential for combination therapies. nih.govresearchgate.net

Several quinoxaline derivatives have been identified as inhibitors of DNA topoisomerases. mdpi.com These enzymes are essential for managing the topological state of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately cell death. Certain nih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been shown to act as DNA intercalators and topoisomerase II inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis. mdpi.com

The cytotoxic potential of this compound derivatives has been evaluated against a variety of cancer cell lines, with notable activity against the MCF-7 breast cancer cell line. nih.govekb.eg Numerous studies have synthesized and tested novel quinoxaline analogs, revealing a range of antiproliferative activities from moderate to highly potent. nih.govresearchgate.netrsc.org For example, a novel family of 2-substituted-quinoxaline analogues demonstrated considerable antiproliferative activity toward MCF-7 cells. nih.gov Another study on quinoline-oxadiazole derivatives also showed significant cytotoxic activity against MCF-7 cells. researchgate.net A specific derivative, 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd), showed promising activity against MCF-7 cells with an IC50 value of 4.19 ± 1.87 µM. nih.gov

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives against MCF-7 Cells

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 3b (2-(8-methoxy-coumarin-3-yl)-quinoxaline) | 1.85 ± 0.11 | nih.govrsc.org |

| Staurosporine (Reference Drug) | 6.77 ± 0.41 | nih.govrsc.org |

| Compound 7 | 8.6 | nih.govrsc.org |

| Compound 8 | 17.3 | nih.govrsc.org |

| Compound 4b | 4.08 | rsc.org |

| Compound 5 | 55.0 | rsc.orgrsc.org |

| Compound 6 | 62.4 | nih.govrsc.org |

| Compound IVd | 4.19 ± 1.87 | nih.gov |

| Compound IVb | 4.27 ± 1.32 | nih.gov |

| Compound IVa | 4.76 ± 1.23 | nih.gov |

| Compound IVi | 6.34 ± 0.40 | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The epidermal growth factor receptor (EGFR) and its associated tyrosine kinase (TK) are critical targets in cancer therapy due to their role in cell growth and survival. researchgate.netnih.gov Aberrant EGFR signaling is linked to numerous cancers. nih.gov Several derivatives based on the quinoxaline and related quinazoline (B50416) scaffolds have been developed as EGFR-TK inhibitors. researchgate.netmdpi.commdpi.com For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and showed good inhibitory values against EGFR-TK. researchgate.netrsc.org Similarly, 4-(halogenoanilino)-6-bromoquinazolines have been investigated as potential EGFR-TK inhibitors, with some derivatives showing significant activity. mdpi.com

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 8c | 0.14 | researchgate.netrsc.org |

| Compound 12d | 0.18 | researchgate.netrsc.org |

| Lapatinib (B449) (Reference Drug) | 0.12 | researchgate.netrsc.org |

| Compound 3l | 0.03766 | mdpi.com |

| Compound 3g | 0.07005 | mdpi.com |

| Gefitinib (Reference Drug) | 0.03144 | mdpi.com |

| CPD4 | 0.00304 ± 0.00124 | mdpi.com |

| CPD15 | 0.00650 ± 0.00302 | mdpi.com |

| CPD16 | 0.01050 ± 0.00110 | mdpi.com |

| CPD21 | 0.00381 ± 0.00180 | mdpi.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Modulation of IKKβ Phosphorylation

In the realm of cancer therapy, particularly for pancreatic cancer, quinoxaline derivatives have been investigated for their ability to modulate critical signaling pathways. nih.gov One such target is the IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer, promoting cell proliferation and survival. A structure-activity relationship (SAR) study identified a quinoxaline urea analog that modulates IKKβ phosphorylation. nih.gov While the study focused on a series of quinoxaline urea analogs, it highlights the potential of the core quinoxaline structure, as found in this compound, to serve as a basis for developing inhibitors that target this specific phosphorylation event, thereby interfering with cancer progression. nih.gov

Antimicrobial Research

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial properties. scholarsresearchlibrary.come-journals.inresearchgate.net The this compound scaffold has been a subject of interest for developing new antimicrobial agents due to its demonstrated efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. rsc.orgnih.gov Modifications to the quinoxaline structure have been shown to enhance its antimicrobial potency.

Derivatives of the quinoxaline scaffold have shown notable effectiveness against Gram-positive bacteria. researchgate.net Studies on related quinoline (B57606) compounds, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, have demonstrated moderate-to-good activity against Staphylococcus aureus (S. aureus). nih.govacs.org For example, certain derivatives exhibited significant zones of inhibition (21–30 mm) and potent Minimum Inhibitory Concentration (MIC) values against S. aureus. nih.govacs.org One study reported a MIC value of 15 µg/mL for this compound against Staphylococcus aureus. This indicates the potential of this chemical backbone in combating infections caused by Gram-positive pathogens. nih.govacs.org

Table 1: Antibacterial Activity of Quinoxaline and Related Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | MIC | 15 µg/mL | |

| Quinolinederivative 6b | S. aureus | Zone of Inhibition | 26 mm | nih.gov |

| Quinolinederivative 13 | S. aureus | Zone of Inhibition | 30 mm | nih.gov |

| Quinolinederivative 5 | S. aureus | MIC | 49.04 µM | acs.org |

The activity of quinoxaline derivatives extends to Gram-negative bacteria, although efficacy can be varied. researchgate.net Some studies have shown that this compound and its derivatives are effective against Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents. For instance, a derivative labeled "Derivative A" showed a MIC of 10 µg/mL against Escherichia coli. However, other research on structurally related 2-(4-bromophenyl)quinoline (B1270115) derivatives found them to be ineffective against E. coli. nih.govacs.org This highlights the structural specificity required for activity against Gram-negative pathogens. Further research has noted that certain novel quinoxaline derivatives containing a piperazine (B1678402) moiety showed promising activity against Pseudomonas aeruginosa. ijpsr.com

Table 2: Antibacterial Activity of Quinoxaline Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Derivative A | Escherichia coli | MIC | 10 µg/mL | |

| 2-(4-Bromophenyl)quinoline Derivatives | E. coli | Zone of Inhibition | Ineffective | nih.gov, acs.org |

Numerous studies have confirmed the antifungal properties of quinoxaline derivatives against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus niger. scholarsresearchlibrary.comijpsr.comnih.gov Research on novel quinoxaline-triazole compounds demonstrated that some derivatives exhibit high to moderate antifungal activity against C. albicans, with MIC values ranging from 4-32 μg/mL. acs.orgnih.gov In one study, a specific derivative, compound 5d, showed an MIC value of 4 μg/mL against C. albicans. acs.org Similarly, studies on 2-(4-bromophenyl)quinoline derivatives found that certain compounds displayed considerable antifungal activity, with inhibition zones against C. albicans as large as 31 mm. nih.gov These findings underscore the potential of the quinoxaline scaffold as a foundation for the development of new antifungal therapies. nih.gov

Table 3: Antifungal Activity of Quinoxaline and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinoxaline-Triazole Derivatives | Candida albicans | MIC | 4-32 µg/mL | acs.org |

| Quinoxaline-Triazole Derivative 5d | Candida albicans | MIC₉₀ | 4 µg/mL | acs.org, nih.gov |

| Quinoxaline-Triazole Derivative 5d | Candida glabrata | MIC₉₀ | 2 µg/mL | acs.org, nih.gov |

| Quinoxaline-Triazole Derivative 5d | Candida krusei | MIC₉₀ | 2 µg/mL | acs.org, nih.gov |

One of the proposed antimicrobial mechanisms for this compound involves the disruption of bacterial cell wall synthesis. The bacterial cell wall is a crucial structure for maintaining cell integrity and survival, making it an excellent target for antimicrobial drugs. Damage to the cell wall can lead to cell lysis and death. nih.gov Studies on related quinoxaline 1,4-di-N-oxides have shown that these compounds can cause significant damage to the cell walls of both Gram-positive and Gram-negative bacteria, leading to rupture and loss of cytoplasmic material. nih.gov Furthermore, the presence of slime intimately associated with the bacterial cell wall has been identified as a factor contributing to resistance against some antibiotics, suggesting that overcoming this barrier is key to efficacy. acs.org

In addition to disrupting cell wall synthesis, this compound is believed to exert its antimicrobial effects by interfering with essential bacterial metabolic pathways. This mechanism involves inhibiting enzymes that are critical for the bacterium's viability. For example, some antimicrobial agents function by disrupting iron-dependent metabolic pathways, as iron is a crucial cofactor for many enzymes. mdpi.com By inhibiting these vital processes, the compound can effectively halt bacterial growth and proliferation. nih.gov This mode of action, targeting fundamental metabolic functions, contributes to the broad-spectrum activity observed for many quinoxaline derivatives.

Inhibition of Microbial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for controlling the topological state of DNA during replication and transcription. nih.gov Its essential and distinct role in bacteria makes it an attractive target for the development of new antimicrobial agents. nih.govresearchgate.net Inhibitors of DNA gyrase can disrupt bacterial growth by either hindering the ATPase activity of the enzyme or by directly "poisoning" the gyrase, which impacts cell physiology and division. nih.gov

Derivatives of 2-phenyl quinoline have shown potential as DNA gyrase inhibitors. acs.org In one study, novel 2-phenyl quinoline hydrazide derivatives were designed and synthesized with the aim of inhibiting bacterial DNA gyrase. acs.org The antimicrobial activity of these compounds was evaluated, with some derivatives showing promising results, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.net For instance, compounds 6b and 10 from this series exhibited IC₅₀ values of 33.64 and 8.45 μM, respectively, in an S. aureus DNA gyrase supercoiling assay. researchgate.net Comparatively, the standard drug ciprofloxacin (B1669076) showed an IC₅₀ value of 3.80 μM. researchgate.net

| Compound | Target | IC₅₀ (µM) |

| Compound 6b | S. aureus DNA gyrase | 33.64 researchgate.net |

| Compound 10 | S. aureus DNA gyrase | 8.45 researchgate.net |

| Ciprofloxacin | S. aureus DNA gyrase | 3.80 researchgate.net |

Structure-Activity Relationship in Antimicrobial Potency

The antimicrobial efficacy of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds.

For a series of synthesized 2-phenyl quinoline hydrazide derivatives, SAR analysis revealed that the hydrazine (B178648) moiety, whether in a cyclic or open form, is beneficial for activity. nih.govresearchgate.net The study aimed to create diverse derivatives by substituting the hydrazine moiety with different groups or incorporating it into a five-membered ring system. acs.org